molecular formula C14H13N3O2S B11796249 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B11796249
M. Wt: 287.34 g/mol
InChI Key: XQTNYVJEWJUMMM-UHFFFAOYSA-N
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Description

2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-b][1,2,4]triazoles, including 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid, can be achieved through several methods. One common approach involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds. This reaction is typically performed in acetone at room temperature in the presence of a base such as sodium acetate (NaOAc) or sodium carbonate (Na2CO3) . The resulting thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under acidic conditions using sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, bind to receptors, and interfere with cellular processes. For example, it has been shown to inhibit topoisomerase I (Top1), an enzyme involved in DNA replication, which contributes to its anticancer activity . The presence of the thiazole and triazole rings allows for multiple interactions with biological targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to its fused thiazole and triazole rings, which provide a distinct set of chemical and biological properties. This fusion enhances its stability, reactivity, and ability to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[6-(2,4-dimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid

InChI

InChI=1S/C14H13N3O2S/c1-8-3-4-10(9(2)5-8)13-11(6-12(18)19)20-14-15-7-16-17(13)14/h3-5,7H,6H2,1-2H3,(H,18,19)

InChI Key

XQTNYVJEWJUMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O)C

Origin of Product

United States

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